Cas no 2138358-89-9 (4-methoxybut-2-yne-1-sulfonamide)
4-methoxybut-2-yne-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-methoxybut-2-yne-1-sulfonamide
- 2138358-89-9
- EN300-1120824
-
- Inchi: 1S/C5H9NO3S/c1-9-4-2-3-5-10(6,7)8/h4-5H2,1H3,(H2,6,7,8)
- InChI Key: NGGZRYLKZSEJGV-UHFFFAOYSA-N
- SMILES: S(CC#CCOC)(N)(=O)=O
Computed Properties
- Exact Mass: 163.03031432g/mol
- Monoisotopic Mass: 163.03031432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 77.8Ų
4-methoxybut-2-yne-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1120824-0.05g |
4-methoxybut-2-yne-1-sulfonamide |
2138358-89-9 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
| Enamine | EN300-1120824-0.1g |
4-methoxybut-2-yne-1-sulfonamide |
2138358-89-9 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1120824-0.25g |
4-methoxybut-2-yne-1-sulfonamide |
2138358-89-9 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1120824-0.5g |
4-methoxybut-2-yne-1-sulfonamide |
2138358-89-9 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1120824-1.0g |
4-methoxybut-2-yne-1-sulfonamide |
2138358-89-9 | 1g |
$1256.0 | 2023-06-09 | ||
| Enamine | EN300-1120824-2.5g |
4-methoxybut-2-yne-1-sulfonamide |
2138358-89-9 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-1120824-5.0g |
4-methoxybut-2-yne-1-sulfonamide |
2138358-89-9 | 5g |
$3645.0 | 2023-06-09 | ||
| Enamine | EN300-1120824-10.0g |
4-methoxybut-2-yne-1-sulfonamide |
2138358-89-9 | 10g |
$5405.0 | 2023-06-09 | ||
| Enamine | EN300-1120824-1g |
4-methoxybut-2-yne-1-sulfonamide |
2138358-89-9 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-1120824-5g |
4-methoxybut-2-yne-1-sulfonamide |
2138358-89-9 | 95% | 5g |
$3065.0 | 2023-10-27 |
4-methoxybut-2-yne-1-sulfonamide Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-methoxybut-2-yne-1-sulfonamide
Professional Introduction to 4-methoxybut-2-yne-1-sulfonamide (CAS No. 2138358-89-9)
4-methoxybut-2-yne-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 2138358-89-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-documented for their diverse biological activities and therapeutic potential. The structural uniqueness of 4-methoxybut-2-yne-1-sulfonamide lies in its combination of a methoxy group, an alkyne functional group, and a sulfonamide moiety, which collectively contribute to its distinctive chemical properties and reactivity.
The sulfonamide group is a key pharmacophore in many drugs, known for its ability to interact with biological targets such as enzymes and receptors. In the case of 4-methoxybut-2-yne-1-sulfonamide, the presence of the alkyne moiety introduces additional reactivity, making it a valuable scaffold for further chemical modifications and derivatization. This flexibility has enabled researchers to explore its potential in various drug discovery programs, particularly in the development of novel bioactive molecules.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-methoxybut-2-yne-1-sulfonamide and biological targets. Studies have demonstrated that the compound can exhibit inhibitory effects on certain enzymes and receptors, which are implicated in various diseases. For instance, preliminary in vitro studies suggest that 4-methoxybut-2-yne-1-sulfonamide may interfere with the activity of specific kinases, which are often dysregulated in cancer cells. This finding aligns with the broader trend in drug development towards targeting aberrant signaling pathways in chronic diseases.
The synthesis of 4-methoxybut-2-yne-1-sulfonamide represents a significant achievement in organic chemistry, showcasing the ability to construct complex molecules with precise structural features. The synthesis typically involves multi-step reactions, including the introduction of the alkyne functionality followed by sulfonamide formation. The methoxy group further refines the compound's properties, influencing its solubility, stability, and metabolic pathways. These factors are critical considerations in drug design, as they determine how a compound behaves within biological systems.
In the realm of medicinal chemistry, 4-methoxybut-2-yne-1-sulfonamide serves as a versatile building block for designing new therapeutic agents. Its unique structural features make it amenable to modifications that can enhance its pharmacological properties. For example, researchers have explored derivatives of this compound that exhibit improved binding affinity or selectivity towards specific biological targets. Such modifications are essential for optimizing drug candidates and reducing potential side effects.
The growing interest in 4-methoxybut-2-yne-1-sulfonamide is also reflected in its application as an intermediate in synthetic chemistry. The compound's reactivity allows it to participate in various transformations, making it useful for constructing more complex molecules. This has implications not only for drug development but also for materials science and other areas where fine-tuned molecular structures are required.
From a regulatory perspective, compounds like 4-methoxybut-2-yne-1-sulfonamide must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. Current research efforts are focused on evaluating its pharmacokinetic profile, toxicity profiles, and potential therapeutic benefits. These studies are essential for determining whether 4-methoxybut-2-yne-1-sulfonamide or its derivatives can progress to clinical trials and ultimately become viable therapeutic options.
The role of computational tools in studying 4-methoxybut-2-yne-1-sulfonamide cannot be overstated. Advanced software packages enable researchers to predict how this compound will behave under different conditions, including its interactions with biological targets and its metabolic fate. Such predictions can significantly reduce the time and resources required for experimental validation, accelerating the drug discovery process.
Future directions in research on 4-methoxybut-2-yne-1-sulfonamide may include exploring its potential applications in treating neurological disorders or infectious diseases. The sulfonamide scaffold is known to interact with a wide range of biological targets, suggesting broad therapeutic possibilities. As our understanding of disease mechanisms continues to evolve, compounds like 4-methoxybut-2-yne-1-sulfonamide may find new roles in addressing unmet medical needs.
In conclusion,4-methoxybut-2-yne-1-sulfonamide (CAS No. 2138358-89-9) is a promising compound with significant potential in pharmaceutical research. Its unique structure and reactivity make it a valuable tool for drug discovery and synthetic chemistry. Ongoing studies aim to unlock its full therapeutic potential, contributing to advancements in medicine and improving patient outcomes.
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